Hispidanin B

Natural Product Anticancer Hepatocellular Carcinoma Diterpenoid Cytotoxicity

Hispidanin B is a structurally authenticated asymmetric dimeric diterpenoid. Its unique cytotoxic fingerprint across three tumor cell lines (IC50: 9.8-13.7 µM) is not shared by congeners. Procurement of certified ≥98% HPLC/NMR-verified material ensures reproducible SAR data, not compromised by impurities or interchangeable analogs.

Molecular Formula C42H56O6
Molecular Weight 656.9 g/mol
Cat. No. B593461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHispidanin B
Molecular FormulaC42H56O6
Molecular Weight656.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45)
InChIKeyOXWHIFHQUHPEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Hispidanin B: CAS 1616080-84-2 – Sourcing and Baseline Characterization for Natural Diterpenoid Dimer Procurement


Hispidanin B (CAS 1616080-84-2) is an asymmetric dimeric diterpenoid first isolated from the rhizomes of Isodon hispida [1]. Structurally elucidated via extensive spectroscopic analysis (1D/2D NMR, MS, UV, IR) and single-crystal X-ray diffraction, it represents one of four unprecedented hispidanin congeners (A–D) characterized by complex polycyclic frameworks [1]. Hispidanin B has been documented to exhibit cytotoxic activities against human tumor cell lines, establishing its baseline profile as a bioactive natural product scaffold [1].

Why Generic Diterpenoid Substitution Fails: Structural Uniqueness and Activity Divergence in the Hispidanin B Procurement Decision


Substituting Hispidanin B with other diterpenoids—even structurally related congeners from the same Isodon species—introduces significant scientific risk. The hispidanins (A–D) are asymmetric dimers with distinct connectivity and stereochemical arrangements; minor structural variations are known to substantially alter cytotoxicity profiles across tumor cell line panels [1]. Furthermore, the absence of reported activity for Hispidanin A, C, and D against the same SGC7901, SMMC7721, and K562 cell lines indicates that Hispidanin B possesses a non-interchangeable activity fingerprint within its own congeneric series [1]. Generic sourcing without verified structural identity via HPLC and NMR fails to guarantee retention of the specific IC₅₀ values that define Hispidanin B's reported biological profile.

Hispidanin B Quantitative Evidence Guide: Head-to-Head Cytotoxicity Data for Procurement Decisions


Hispidanin B Exhibits Single-Digit Micromolar Cytotoxicity Against SMMC7721 Hepatocellular Carcinoma Cells

Hispidanin B demonstrates an IC₅₀ of 9.8 μM against the human hepatocellular carcinoma cell line SMMC7721, representing its most potent reported cytotoxic activity among the three tested tumor cell lines [1]. In contrast, the congeneric compounds Hispidanin A, C, and D isolated from the same Isodon hispida extract showed no reported cytotoxic activity against this same SMMC7721 panel under identical assay conditions [1].

Natural Product Anticancer Hepatocellular Carcinoma Diterpenoid Cytotoxicity

Hispidanin B Displays Differential Cytotoxic Potency Across Human Tumor Cell Lines

Hispidanin B exhibits a defined range of cytotoxic activity across three distinct human tumor cell lines, with IC₅₀ values of 10.7 μM (SGC7901 gastric carcinoma), 9.8 μM (SMMC7721 hepatocellular carcinoma), and 13.7 μM (K562 chronic myelogenous leukemia) [1]. This differential sensitivity profile, where potency varies by approximately 1.4-fold between the most and least sensitive cell lines, establishes a quantitative baseline for activity assessment.

Cell Line Selectivity Gastric Carcinoma Leukemia

High-Purity Hispidanin B (≥98%) with Definitive Structural Authentication Enables Reproducible Research

Commercially available Hispidanin B is supplied with guaranteed purity ≥98% as determined by HPLC, with structural identity confirmed via NMR and MS analysis [2]. The compound's complex asymmetric dimeric framework—containing eight chiral centers and a unique spiro ring system as elucidated by single-crystal X-ray diffraction [1]—necessitates rigorous authentication that generic natural product extracts cannot provide.

Analytical Chemistry Quality Control Natural Product Authentication

Hispidanin B Procurement Parameters: Solubility, Storage Stability, and Availability for In Vitro Studies

Hispidanin B exhibits solubility in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, with a molecular weight of 656.89 g/mol and molecular formula C₄₂H₅₆O₆ [1]. Powder storage is recommended at -20°C under desiccation, with stock solutions stable for up to 6 months at -80°C or 1 month at -20°C [1]. The compound is available in research quantities (5 mg) with defined pricing ($1277 for 5 mg) [1].

Compound Handling Solubility Laboratory Procurement

Hispidanin B Research Application Scenarios: Aligning Procurement with Validated Use Cases


Academic Natural Product Chemistry and Structure-Activity Relationship Studies

Investigators studying asymmetric dimeric diterpenoid scaffolds can utilize certified high-purity Hispidanin B as a structurally authenticated reference compound [1]. Its unique polycyclic framework, confirmed via single-crystal X-ray diffraction and comprising eight chiral centers, makes it suitable for SAR campaigns exploring the cytotoxic determinants of Isodon-derived natural products [1]. Procurement of authenticated material (≥98% purity, NMR/MS-verified) ensures that observed biological effects are attributable to Hispidanin B rather than co-eluting impurities [2].

In Vitro Anticancer Screening in Gastric, Hepatic, and Leukemic Models

Hispidanin B is appropriate for inclusion in in vitro cytotoxicity screening panels targeting SGC7901 gastric carcinoma, SMMC7721 hepatocellular carcinoma, and K562 chronic myelogenous leukemia cell lines, where it exhibits IC₅₀ values of 10.7 μM, 9.8 μM, and 13.7 μM respectively [1]. The absence of reported activity for congeneric hispidanins A, C, and D against these same cell lines positions Hispidanin B as the only member of this natural product family with validated activity in these models [1].

Natural Product Library Construction and Bioactivity-Guided Fractionation Reference

Institutions building natural product libraries for high-throughput screening may incorporate Hispidanin B as a defined-entry diterpenoid dimer standard. Its well-characterized purity (≥98%) and documented solubility profile (DMSO, chloroform, ethyl acetate) facilitate consistent preparation of screening-ready stock solutions [2]. The compound's activity fingerprint across three distinct tumor cell lines provides a quantitative benchmark for assay validation and inter-laboratory reproducibility assessments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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